![molecular formula C12H7ClN2O2S B11847540 Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate
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Overview
Description
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thiazole and quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a quinoline derivative with a thiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Antimicrobial and Anticancer Activity
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate has shown promise as a lead compound in the development of antimicrobial and anticancer drugs. Studies indicate that compounds containing quinoline and thiazole rings possess diverse pharmacological properties, including:
- Antibacterial Activity : The compound exhibits significant antibacterial effects against various strains, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antiviral Activity
In a study focusing on quinoline derivatives, researchers found that this compound demonstrated high inhibition rates against Hepatitis B Virus replication at concentrations as low as 10 µM . This suggests its potential use in antiviral drug development.
Agricultural Applications
The unique properties of this compound also extend to agricultural research. Its structural characteristics allow it to function as a pesticide or herbicide. The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests or diseases affecting crops.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the modification of functional groups. Common methods include:
- Condensation Reactions : These reactions enable the formation of the thiazole and quinoline rings through strategic coupling of precursors.
- Functionalization : The chlorine substituent can be modified to enhance reactivity and biological activity .
Table 1: Synthetic Methods Overview
Method | Description | Yield (%) |
---|---|---|
Condensation Reaction | Formation of thiazole and quinoline rings | Varies |
Functionalization | Modification of chlorine substituent | Varies |
Interaction Studies
Investigating the interactions between this compound and biological targets is crucial for optimizing its pharmacological profile. Studies have focused on:
- Binding Affinity : Understanding how the compound interacts with enzymes or receptors can provide insights into its mechanism of action.
- Molecular Docking Simulations : These simulations help predict how well the compound can fit into target sites, which is essential for drug design .
Mechanism of Action
The mechanism of action of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorothiazolo[4,5-b]pyridine-6-carboxylate
- Methyl 4-chlorothiazolo[4,5-d]pyrimidine-6-carboxylate
- Methyl 4-chlorothiazolo[4,5-e]benzothiazole-6-carboxylate
Uniqueness
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is unique due to its specific structural arrangement, which combines the thiazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The compound belongs to a class of heterocyclic compounds known for their diverse pharmacological activities. Quinoline derivatives, including thiazoloquinolines, have been extensively studied for their potential as anti-cancer, anti-inflammatory, and anti-viral agents. The specific structure of this compound suggests a range of possible interactions with biological targets.
- Antiviral Activity :
- Antimicrobial Properties :
- Anticancer Potential :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Case Studies
- In Vitro Studies :
- Antimicrobial Testing :
- Cytotoxicity Assays :
Properties
Molecular Formula |
C12H7ClN2O2S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
methyl 4-chloro-[1,3]thiazolo[4,5-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C12H7ClN2O2S/c1-17-12(16)7-4-2-3-6-8(7)15-11(13)9-10(6)18-5-14-9/h2-5H,1H3 |
InChI Key |
RPZXDDSSDSBVPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=N3)Cl |
Origin of Product |
United States |
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